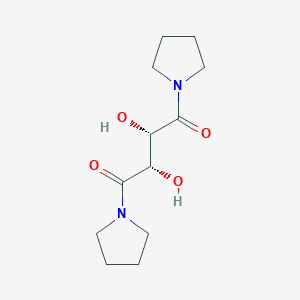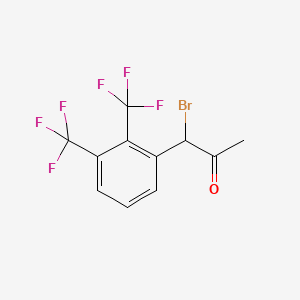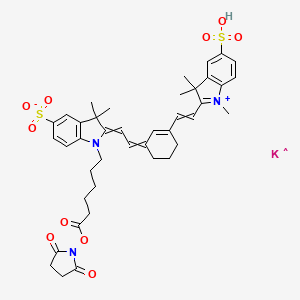
Sulfo-Cyanine7 NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfo-Cyanine7 NHS ester: is a water-soluble, near-infrared fluorescent dye. It is an amine-reactive succinimide ester, which allows it to label biomolecules such as proteins. This compound is particularly useful for near-infrared imaging due to its high photostability and quantum yield .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sulfo-Cyanine7 NHS ester is synthesized by reacting Sulfo-Cyanine7 with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Sulfo-Cyanine7 NHS ester primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient in aqueous buffers at pH 7-8 .
Common Reagents and Conditions:
Reagents: Primary amines, EDC, NHS
Conditions: Aqueous buffers (e.g., phosphate-buffered saline) at pH 7-8, room temperature.
Major Products: The major product of the reaction is a biomolecule (e.g., protein) labeled with Sulfo-Cyanine7, which can be used for various imaging and analytical applications .
Aplicaciones Científicas De Investigación
Chemistry: Sulfo-Cyanine7 NHS ester is used in the synthesis of fluorescent probes and sensors. Its high photostability and near-infrared emission make it ideal for developing advanced imaging agents .
Biology: In biological research, this compound is employed for labeling proteins, peptides, and other biomolecules. It is widely used in fluorescence microscopy, flow cytometry, and Western blotting .
Medicine: In medical research, this compound is used for in vivo imaging to track the distribution of labeled biomolecules in live organisms. It is particularly useful for tumor imaging and monitoring the biodistribution of therapeutic agents .
Industry: this compound is used in the development of diagnostic assays and biosensors. Its high sensitivity and specificity make it valuable for detecting low-abundance targets in complex samples .
Mecanismo De Acción
Sulfo-Cyanine7 NHS ester exerts its effects by forming stable amide bonds with primary amines on biomolecules. The succinimide ester group reacts with the amine groups, resulting in the covalent attachment of the Sulfo-Cyanine7 dye to the biomolecule. This labeling process allows the biomolecule to be visualized using near-infrared fluorescence imaging .
Comparación Con Compuestos Similares
- Sulfo-Cyanine5 NHS ester
- Sulfo-Cyanine7.5 NHS ester
- Cyanine7 NHS ester
Comparison: Sulfo-Cyanine7 NHS ester is unique due to its high water solubility and improved photostability compared to non-sulfonated analogs like Cyanine7 NHS ester. It also offers better quantum yield and reduced non-specific binding, making it more suitable for biological applications .
Propiedades
Fórmula molecular |
C41H47KN3O10S2 |
|---|---|
Peso molecular |
845.1 g/mol |
InChI |
InChI=1S/C41H47N3O10S2.K/c1-40(2)31-25-29(55(48,49)50)15-17-33(31)42(5)35(40)19-13-27-10-9-11-28(24-27)14-20-36-41(3,4)32-26-30(56(51,52)53)16-18-34(32)43(36)23-8-6-7-12-39(47)54-44-37(45)21-22-38(44)46;/h13-20,24-26H,6-12,21-23H2,1-5H3,(H-,48,49,50,51,52,53); |
Clave InChI |
SLDRNWPKTBNSQD-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


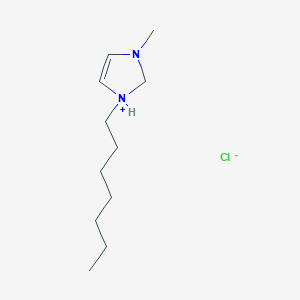
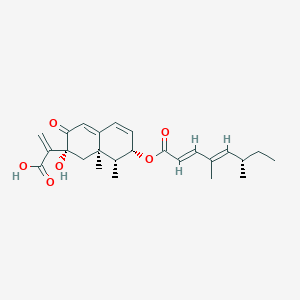
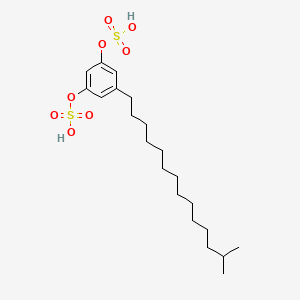
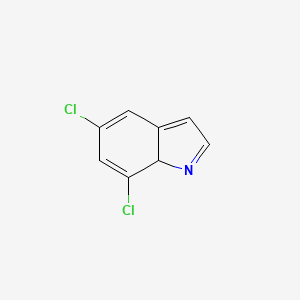
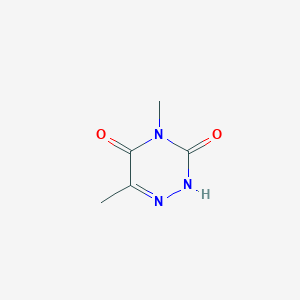
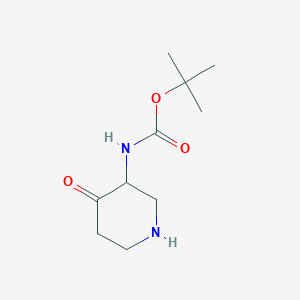
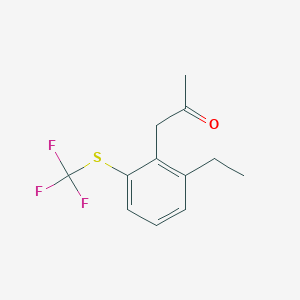

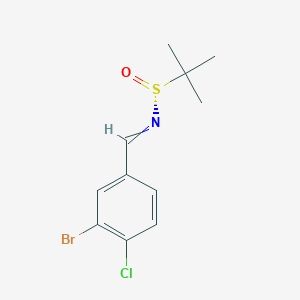
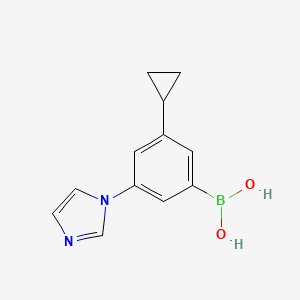
![1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)-](/img/structure/B14076983.png)
